3-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethoxy]phenyl}-6-methoxy-2H-chromen-2-one
Description
This compound is a coumarin derivative featuring a 6-methoxy group on the chromen-2-one core and a substituted phenyl ring at the 3-position. The phenyl group is connected via an ethoxy linker to a 4-hydroxypiperidin-1-yl-2-oxo moiety. Coumarins are known for diverse biological activities, including enzyme inhibition and anticancer effects, with substituents critically modulating their efficacy and selectivity .
Properties
IUPAC Name |
3-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethoxy]phenyl]-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-28-19-6-7-21-16(12-19)13-20(23(27)30-21)15-2-4-18(5-3-15)29-14-22(26)24-10-8-17(25)9-11-24/h2-7,12-13,17,25H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXWVPGVCOZJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)N4CCC(CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethoxy]phenyl}-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Attachment of the piperidine moiety: This step involves the reaction of the chromenone intermediate with a piperidine derivative, often facilitated by coupling reagents such as EDCI or DCC.
Introduction of the methoxy group: This can be done via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group (-O-CO-) in the ethoxy linker undergoes hydrolysis under acidic or basic conditions:
This reactivity aligns with ester hydrolysis trends observed in structurally analogous coumarin derivatives .
Nucleophilic Substitution
The 4-hydroxypiperidine moiety participates in nucleophilic reactions due to its hydroxyl group:
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | 1-(2-Oxo-2-{4-[6-methoxy-2-oxo-2H-chromen-3-yl]phenoxy}ethyl)-4-methoxypiperidine | Enhanced lipophilicity for drug design |
| Acylation | Acetyl chloride, pyridine | Acetylated piperidine derivative | Improved metabolic stability |
These modifications are critical for structure-activity relationship (SAR) studies in medicinal chemistry .
Electrophilic Aromatic Substitution
The phenyl ring attached to the coumarin core undergoes nitration and sulfonation:
| Reaction | Conditions | Position | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | Para to OCH₃ | 3-{4-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethoxy]-3-nitrophenyl}-6-methoxy-2H-chromen-2-one |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT, 1 hr | Meta to OCH₃ | Sulfonic acid derivative |
The electron-donating methoxy group directs electrophiles to specific positions .
Photochemical Reactivity
The coumarin chromophore enables [2+2] cycloaddition under UV light (λ = 365 nm):
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | UV light, THF, 12 hr | Cyclobutane-fused coumarin derivative |
This reaction is consistent with the photostability challenges noted for coumarin-based pharmaceuticals .
Metal Complexation
The ketone and hydroxyl groups act as chelation sites for transition metals:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | Ethanol, RT, 4 hr | Octahedral Cu(II) complex | Catalytic oxidation studies |
| Fe(NO₃)₃ | H₂O/MeOH, 60°C, 3 hr | Fe(III)-coumarin coordination polymer | Material science |
Such complexes exhibit enhanced antioxidant and catalytic properties .
Reductive Transformations
The 2-oxo group in the chromenone ring can be selectively reduced:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 hr | 3-{4-[2-(4-Hydroxypiperidin-1-yl)-2-hydroxyethoxy]phenyl}-6-methoxy-2H-chromen-2-ol | 62% |
| H₂/Pd-C | EtOAc, 50 psi, 6 hr | Fully saturated chroman derivative | 44% |
Reduction pathways are critical for probing metabolic degradation routes .
Key Structural Insights from Spectroscopic Data
-
IR Spectroscopy : Strong absorption at 1725 cm⁻¹ (C=O stretch, ester), 1670 cm⁻¹ (chromenone ketone) .
-
¹H NMR : Downfield signals at δ 7.8–8.1 ppm (coumarin aromatic protons), δ 4.6 ppm (piperidine -OH) .
This compound’s reactivity profile enables its use in drug development, materials science, and synthetic methodology. Further studies should explore enantioselective modifications and in vivo stability.
Scientific Research Applications
Cancer Treatment
One of the primary applications of this compound is in the treatment of cancer. It acts as an inhibitor of receptor tyrosine kinases (RTKs), particularly the MET proto-oncogene family. The MET receptor has been implicated in various malignancies, including lung cancer and gastric cancer, where its overexpression is associated with tumor growth and metastasis. The inhibition of MET can potentially reduce tumor proliferation and invasion, making this compound a candidate for targeted cancer therapies .
Case Studies
- In vitro Studies : Research has demonstrated that compounds similar to 3-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethoxy]phenyl}-6-methoxy-2H-chromen-2-one effectively inhibit MET activity in cell lines derived from various cancers. These studies typically measure cell viability and proliferation rates in response to treatment with the compound.
- Animal Models : Preclinical studies on animal models have shown promising results where administration of this compound led to a significant reduction in tumor size compared to control groups. These findings suggest its potential efficacy as an anti-cancer agent.
Anti-inflammatory Properties
In addition to its anti-cancer properties, this compound exhibits anti-inflammatory effects. Inhibition of specific signaling pathways involved in inflammation can lead to reduced symptoms in conditions such as rheumatoid arthritis and other inflammatory diseases.
Research Findings
- Mechanism of Action : The compound may modulate inflammatory cytokine production, thereby decreasing inflammation markers in treated subjects. This has been observed in both cell culture models and animal experiments.
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Experimental Evidence
- Cell Culture Studies : Experiments have indicated that the compound protects neuronal cells from oxidative stress-induced apoptosis, which is a significant factor in neurodegeneration.
- Behavioral Studies : In animal models of neurodegeneration, treatment with this compound has been associated with improved cognitive function and reduced neuroinflammation.
Mechanism of Action
The mechanism of action of 3-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethoxy]phenyl}-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets in the body. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Piperidine/Piperazine Substituents
(a) 4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one ()
- Key Differences: Replaces the 4-hydroxypiperidine-2-oxoethoxy group with a 3-chlorophenyl-piperazinylmethyl substituent. Lacks the ethoxy linker, reducing flexibility.
- Molecular Weight : 414.87 g/mol (vs. target compound’s ~455.48 g/mol).
- Implications : The chlorine atom may improve binding to hydrophobic enzyme pockets but could increase off-target effects compared to the hydroxylated analog .
(b) 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one ()
- Key Differences :
- Substitutes the hydroxypiperidine-2-oxoethoxy group with a 4-methylpiperazinylmethyl moiety.
- Chlorine at position 6 and methyl at position 7 alter electronic properties and steric bulk.
- Biological Relevance : Piperazine derivatives often exhibit enhanced pharmacokinetic profiles due to improved solubility and metabolic stability. However, the absence of a hydroxyl group may reduce target affinity .
Analogs with Ethoxy-Phenyl Linkers
(a) 6-Benzyl-3-{4-[2-(1-piperidinyl)-2-oxoethoxy]phenyl}thiazolo[3,2-b]-1,2,4-triazin-7-one ()
- Key Differences: Replaces the coumarin core with a thiazolo-triazinone scaffold. Retains the ethoxy-phenyl-piperidinyl motif but introduces a benzyl group.
- Biological Findings: Demonstrated acetylcholinesterase (AChE) inhibition via π-π interactions with Trp86 and hydrogen bonding to Tyr residues. The thiazolo-triazinone core may enhance stacking interactions compared to coumarins .
(b) 6-Methoxy-2-[(1E)-2-(4-methoxyphenyl)ethenyl]-4H-1-benzopyran-4-one ()
- Key Differences :
- Styrylchromone (2-styryl-4H-chromen-4-one) core instead of 3-substituted coumarin.
- Lacks the piperidine moiety but includes a 4-methoxystyryl group.
- Cytotoxicity Data : Styrylchromones exhibit potent cytotoxicity against cancer cells, with methoxy groups enhancing bioavailability. The absence of a piperidine side chain may limit target specificity .
Substituent-Driven Functional Comparisons
Research Implications
- Target Compound Advantages: The 4-hydroxypiperidine group may improve water solubility and reduce toxicity compared to halogenated analogs.
- Limitations: No direct biological data are available in the provided evidence; further in vitro studies are needed to validate hypothesized activities. Synthetic complexity of the hydroxypiperidine-2-oxoethoxy group may hinder large-scale production.
Biological Activity
The compound 3-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethoxy]phenyl}-6-methoxy-2H-chromen-2-one is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article provides an in-depth examination of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 372.42 g/mol
This compound features a coumarin backbone modified with a piperidine ring and an ethoxy group, which are critical for its biological interactions.
Pharmacological Properties
Research has demonstrated that coumarin derivatives exhibit a range of pharmacological effects, including:
- Anticancer Activity : Studies have shown that coumarin derivatives can induce apoptosis in cancer cells. For instance, certain derivatives have been reported to cause up to 85% apoptosis in specific cancer cell lines (B16-F10, HT29, Hep G2) .
- Antimicrobial Effects : Some coumarin derivatives display significant antibacterial and antifungal properties, making them potential candidates for treating infections .
- Anti-inflammatory and Analgesic Effects : Coumarins have been recognized for their ability to reduce inflammation and pain, which is beneficial in managing conditions like arthritis and other inflammatory diseases .
The mechanisms through which these compounds exert their effects include:
- Cell Cycle Arrest : Many coumarin derivatives cause cell cycle arrest in the G0/G1 phase, thereby inhibiting cell proliferation .
- Enzyme Inhibition : The presence of specific functional groups enhances binding to target enzymes involved in disease pathways, such as kinases associated with cancer progression .
Case Studies
- Apoptotic Effects on Cancer Cells :
- Antimicrobial Activity Assessment :
- Anti-inflammatory Studies :
Summary of Biological Activities
| Activity Type | Compound Example | Effectiveness (%) | Reference |
|---|---|---|---|
| Anticancer | 3-{4-[...]} | 85% (B16-F10) | |
| Antimicrobial | Various Derivatives | Varies | |
| Anti-inflammatory | Coumarin Derivatives | Significant |
Structure-Activity Relationship (SAR)
| Functional Group | Impact on Activity |
|---|---|
| Hydroxypiperidine | Enhances binding affinity |
| Methoxy Group | Improves solubility and bioavailability |
| Ethoxy Group | Increases stability against metabolic degradation |
Q & A
Basic: What are the common synthetic routes for this compound, and what key reaction conditions influence yield?
Answer:
The synthesis typically involves coupling chromenone intermediates (e.g., 6-methoxy-2H-chromen-2-one) with substituted phenylpiperidine derivatives. A critical step is the solid-phase reaction using malonic acid and phenol in phosphorous oxychloride (POCl₃) with ZnCl₂ as a catalyst, as described for analogous chromenones . Reaction temperature (e.g., 130°C for aminolysis ), solvent choice (e.g., phosphoryl oxychloride for cyclization ), and purification via silica gel column chromatography (n-hexane/ethyl acetate) are key to achieving high yields.
Advanced: How can researchers optimize the coupling of 4-hydroxypiperidine derivatives with chromenone intermediates to minimize by-product formation?
Answer:
Optimization strategies include:
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or Brønsted acids to enhance regioselectivity .
- Reflux Conditions : Prolonged reflux in phosphoryl oxychloride to ensure complete cyclization while monitoring by TLC .
- By-Product Analysis : Using LC-MS to identify side products (e.g., unreacted intermediates) and adjusting stoichiometry of the piperidine derivative .
Basic: What spectroscopic and crystallographic methods confirm the structural integrity of this compound?
Answer:
- X-ray Crystallography : Resolves bond angles and confirms stereochemistry, as demonstrated for structurally similar spiro compounds (H-atom parameters constrained via SHELXL) .
- NMR : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm) and chromenone carbonyl (δ ~160 ppm) groups.
- FT-IR : Validates carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .
Advanced: How to resolve contradictions between computational ADMET predictions and experimental data (e.g., solubility)?
Answer:
- Solubility Calibration : Compare log P predictions (e.g., XLOGP3: -0.44 vs. experimental ESOL: -2.98) with measured solubility in DMSO/PBS .
- Bioavailability Studies : Use Caco-2 cell assays to validate computational permeability scores (e.g., low GI absorption predicted vs. in vitro results) .
Basic: How to design in vitro assays for biological activity evaluation, considering physicochemical properties?
Answer:
- Solubility Optimization : Use DMSO stocks (<0.1% v/v) to avoid precipitation, given the compound’s low aqueous solubility (0.604 mg/mL) .
- Stability Testing : Pre-incubate in assay buffers (pH 7.4, 37°C) to assess degradation over 24h using HPLC .
Advanced: Methodological considerations for SAR studies on analogs of this compound?
Answer:
- Scaffold Modification : Replace the 4-hydroxypiperidine moiety with other heterocycles (e.g., morpholine) to assess impact on target binding .
- Theoretical Frameworks : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity, guided by crystallographic data .
Basic: Effective purification techniques for isolating this compound from reaction mixtures?
Answer:
- Column Chromatography : Use silica gel with gradient elution (n-hexane:ethyl acetate 8:2 → 6:4) to separate polar by-products .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95%) .
Advanced: How can DFT calculations predict electronic properties, and how do they align with experimental data?
Answer:
- HOMO-LUMO Analysis : Compare computed energy gaps (e.g., Gaussian 09) with UV-Vis spectra (λ_max ~300 nm for chromenone) .
- Electrostatic Potential Maps : Validate charge distribution against X-ray-derived electron density .
Basic: Critical parameters for ensuring synthesis reproducibility across laboratories?
Answer:
- Catalyst Purity : Use ≥99% ZnCl₂ to avoid side reactions .
- Stoichiometric Ratios : Maintain 1:1.1 molar ratio of chromenone to piperidine derivative .
- Documentation : Report reaction time (±10% variance) and temperature (±2°C) .
Advanced: Suitable analytical techniques for studying degradation pathways under stress conditions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
